2-(羟甲基)环戊酮

描述

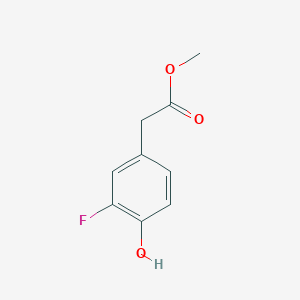

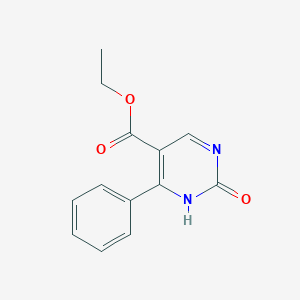

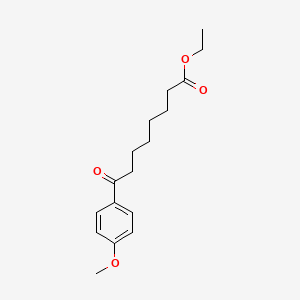

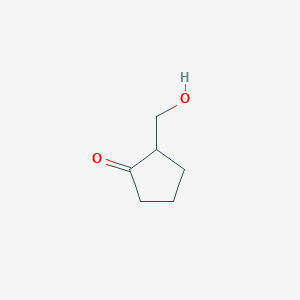

“2-(Hydroxymethyl)cyclopentanone” is a chemical compound with the molecular formula C6H10O2 . It is a derivative of cyclopentanone, a cyclic ketone, with a hydroxymethyl group attached .

Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)cyclopentanone can be achieved through the Morita-Baylis-Hillman reaction of 2-cyclopenten-1-one with 1.2 equivalents of formalin . This reaction is catalyzed by tributylphosphine or dimethylphenylphosphine and results in an excellent yield . The efficiency of the reaction is strongly dependent on the solvent system .

Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)cyclopentanone consists of a five-membered ring (cyclopentanone) with a hydroxymethyl group attached . The compound has a molecular weight of 114.142 Da .

Chemical Reactions Analysis

The transformation of biomass-derived furfurals to cyclopentanones, such as 2-(Hydroxymethyl)cyclopentanone, has been a subject of research . This process involves the hydrogenative ring rearrangement of furfurals to cyclopentanones under catalytic hydrogenation conditions .

Physical And Chemical Properties Analysis

2-(Hydroxymethyl)cyclopentanone has a density of 1.1±0.1 g/cm3, a boiling point of 221.8±13.0 °C at 760 mmHg, and a flash point of 89.2±12.4 °C . It has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .

科学研究应用

Biomass-Derived Chemical Building Blocks

2-(Hydroxymethyl)cyclopentanone: is a valuable intermediate in transforming biomass-derived furfurals into cyclic compounds. This process is crucial for creating oxygen-containing chemicals that can replace traditional petroleum-based products. The compound serves as a platform for synthesizing various fine chemicals, such as furan alcohols and furancarboxylic acids .

Catalysis in Hydrogenative Rearrangement

In the field of catalysis, 2-(Hydroxymethyl)cyclopentanone plays a role in the hydrogenative rearrangement of furfurals to C5 cyclic compounds. This reaction is facilitated by bifunctional catalysts that combine metal and acid sites, leading to the efficient production of cyclopentanones and cyclopentanols, which are valuable in various industrial applications .

Green Chemistry and Sustainable Processes

The compound is integral to green chemistry initiatives, where it’s used to develop processes that are not only economically viable but also environmentally friendly. It’s part of a broader effort to reduce reliance on fossil fuels by utilizing renewable resources like biomass for chemical production .

Development of Heterogeneous Catalysts

Research into 2-(Hydroxymethyl)cyclopentanone has contributed to the development of efficient, inexpensive, and recyclable heterogeneous catalysts. These catalysts are designed to operate under mild conditions while providing high yields, which is essential for scalable and sustainable chemical processes .

Synthesis of Petrochemical Intermediates

As a crucial petrochemical intermediate, 2-(Hydroxymethyl)cyclopentanone is used for synthesizing a diverse range of compounds with significant commercial prospects. Its role in the catalytic conversion of biomass-derived furfurals to cyclopentanones underscores its importance in the petrochemical industry .

Morita-Baylis-Hillman Reactions

This compound is also employed in Morita-Baylis-Hillman reactions, which are useful for creating carbon-carbon bonds in organic synthesis. It can be synthesized efficiently through these reactions, showcasing its versatility in synthetic organic chemistry .

作用机制

Target of Action

It is known to be a derivative of cyclopentanone, which is a crucial petrochemical intermediate used for synthesizing a diverse range of compounds with immense commercial prospects .

Mode of Action

It is known that the compound can be produced through the morita-baylis-hillman reaction of 2-cyclopenten-1-one with 12 equivalents of formalin . This reaction is catalyzed by tributylphosphine or dimethylphenylphosphine .

Biochemical Pathways

It is known that furfural (ff) and 5-(hydroxymethyl)furfural (hmf), which are well-recognized biomass-derived chemical building blocks, can be converted to cyclopentanones and their derivatives . The hydrogenative ring rearrangement of FF to cyclopentanone in an aqueous medium under catalytic hydrogenation conditions was first reported in 2012 .

Result of Action

It is known that the compound can be produced in an excellent yield through the morita-baylis-hillman reaction .

Action Environment

It is known that the efficiency of the morita-baylis-hillman reaction, which produces 2-(hydroxymethyl)cyclopentanone, is strongly dependent on the solvent system .

安全和危害

未来方向

Research on the transformation of biomass-derived furfurals to cyclopentanones, including 2-(Hydroxymethyl)cyclopentanone, is ongoing . The aim is to improve the scalability, selectivity, environmental footprint, and cost competitiveness of the process . This research could lead to the development of efficient, inexpensive, and recyclable heterogeneous catalysts .

属性

IUPAC Name |

2-(hydroxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFAQJGFNIATIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454878 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)cyclopentanone | |

CAS RN |

20618-42-2 | |

| Record name | 2-(Hydroxymethyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。